molecular formula C15H23ClN2O2 B5122040 1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine

1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No.: B5122040
M. Wt: 298.81 g/mol
InChI Key: DEYQLXLMRIWFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-chlorophenoxyethoxyethyl group and a methyl group, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce 2-[2-(4-chlorophenoxy)ethoxy]ethylamine. Finally, the reaction of this intermediate with 4-methylpiperazine under basic conditions yields the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
  • 1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-1H-benzimidazole oxalate
  • 2-(4-Chlorophenoxy)ethyl thiocyanate

Uniqueness

1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-4-2-14(16)3-5-15/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYQLXLMRIWFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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